REACTION_CXSMILES
|
CO[C:3]1[C:8]2[CH:9]=[N:10][S:11][C:7]=2[CH:6]=[CH:5][CH:4]=1.FC1C(OC)=CC=CC=1[CH:15]=[O:16].[S].[NH4+].[OH-]>COCCO>[CH3:15][O:16][C:6]1[C:7]2[S:11][N:10]=[CH:9][C:8]=2[CH:3]=[CH:4][CH:5]=1 |f:3.4,^3:22|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=CC2=C1C=NS2
|
Name
|
|
Quantity
|
410 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C=CC=C1OC
|
Name
|
|
Quantity
|
85 mg
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
COCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC=2C=NSC21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 mg | |
YIELD: PERCENTYIELD | 14% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |